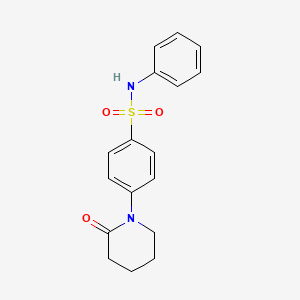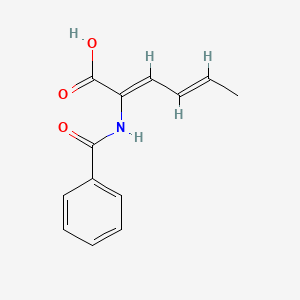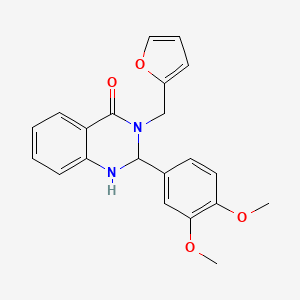
4-(2-oxo-1-piperidinyl)-N-phenylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-oxo-1-piperidinyl)-N-phenylbenzenesulfonamide, also known as OPB-9195, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. The compound belongs to the class of sulfonamide derivatives and has been found to exhibit promising results in various studies. In
作用机制
The mechanism of action of 4-(2-oxo-1-piperidinyl)-N-phenylbenzenesulfonamide involves the inhibition of various enzymes and signaling pathways that are involved in the pathogenesis of diseases. The compound has been found to inhibit the activity of COX-2 enzyme, which plays a crucial role in the production of prostaglandins that are involved in inflammation. 4-(2-oxo-1-piperidinyl)-N-phenylbenzenesulfonamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. By inhibiting HDACs, 4-(2-oxo-1-piperidinyl)-N-phenylbenzenesulfonamide can modulate the expression of genes that are involved in cell cycle regulation, apoptosis, and differentiation.
Biochemical and Physiological Effects:
4-(2-oxo-1-piperidinyl)-N-phenylbenzenesulfonamide has been found to exhibit various biochemical and physiological effects in different studies. The compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in different cell types. 4-(2-oxo-1-piperidinyl)-N-phenylbenzenesulfonamide has also been found to inhibit the proliferation and migration of cancer cells by inducing cell cycle arrest and apoptosis. In addition, the compound has been shown to reduce oxidative stress and inflammation in the brain, thereby exhibiting neuroprotective effects.
实验室实验的优点和局限性
4-(2-oxo-1-piperidinyl)-N-phenylbenzenesulfonamide has several advantages for lab experiments, including its synthetic accessibility, high purity, and stability. The compound can be easily synthesized using simple reaction conditions and is readily available from commercial sources. 4-(2-oxo-1-piperidinyl)-N-phenylbenzenesulfonamide has also been found to exhibit good solubility in different solvents, which makes it suitable for different experimental setups. However, the compound has some limitations for lab experiments, including its low aqueous solubility and potential toxicity at higher concentrations. Therefore, careful dose optimization and toxicity studies are required before using the compound in in vivo experiments.
未来方向
4-(2-oxo-1-piperidinyl)-N-phenylbenzenesulfonamide has several potential future directions in scientific research. The compound can be further explored for its therapeutic potential in different diseases, including cancer, inflammation, and neurodegenerative disorders. The mechanism of action of 4-(2-oxo-1-piperidinyl)-N-phenylbenzenesulfonamide can be further elucidated by studying its effects on different enzymes and signaling pathways. In addition, the compound can be modified to improve its pharmacokinetic properties, such as solubility and bioavailability, for better therapeutic efficacy. Overall, 4-(2-oxo-1-piperidinyl)-N-phenylbenzenesulfonamide holds significant promise as a potential therapeutic agent for various diseases and warrants further investigation.
合成方法
The synthesis of 4-(2-oxo-1-piperidinyl)-N-phenylbenzenesulfonamide involves the reaction of N-phenylbenzenesulfonamide with piperidin-2-one in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including nucleophilic addition, cyclization, and dehydration, to yield the final product. The purity and yield of the compound can be improved by using different solvents and reaction conditions.
科学研究应用
4-(2-oxo-1-piperidinyl)-N-phenylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. The compound has been found to exhibit anti-inflammatory properties by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. 4-(2-oxo-1-piperidinyl)-N-phenylbenzenesulfonamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, the compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
IUPAC Name |
4-(2-oxopiperidin-1-yl)-N-phenylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c20-17-8-4-5-13-19(17)15-9-11-16(12-10-15)23(21,22)18-14-6-2-1-3-7-14/h1-3,6-7,9-12,18H,4-5,8,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZJPECXLYNHNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-oxopiperidin-1-yl)-N-phenylbenzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,3-dihydro-1H-inden-2-yl)-2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5127454.png)


![5-{[(2-fluorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5127471.png)
![N,N'-bis(4-methoxyphenyl)-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide](/img/structure/B5127482.png)
![5-{3-allyl-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5127488.png)
![3-{[(2,4-dimethylphenyl)amino]methyl}-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B5127489.png)
![3-[4-(4-ethoxyphenyl)-5-nitro-1H-imidazol-1-yl]propanenitrile](/img/structure/B5127497.png)


![N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5127531.png)
![5-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5127535.png)
![[(2S*,4R*,5R*)-5-(2-fluorophenyl)-1-methyl-4-({[1-(2-pyridinylmethyl)-4-piperidinyl]amino}methyl)-2-pyrrolidinyl]methanol](/img/structure/B5127543.png)
![5-{[5-(2-methyl-3-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5127551.png)